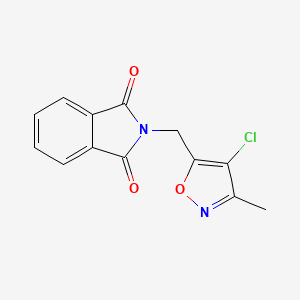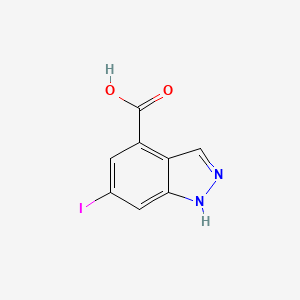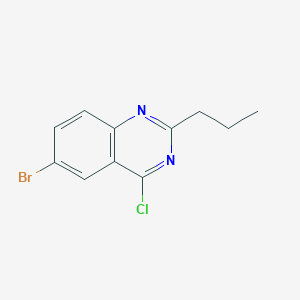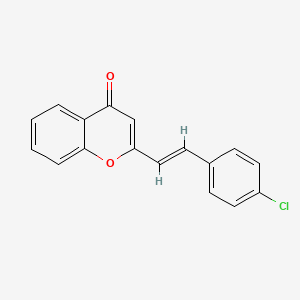![molecular formula C10H5BrClNO2 B15064004 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B15064004.png)
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms, as well as a dioxolo ring fused to the quinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline typically involves the bromination and chlorination of the quinoline core. One common method involves the use of N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination. The reaction is usually carried out under reflux conditions with appropriate solvents such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in coupling reactions to form more complex quinoline derivatives.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under reflux conditions.
Thionyl Chloride: Used for chlorination under reflux conditions.
Palladium Catalysts: Used in coupling reactions to form biaryl compounds.
Major Products Formed
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Quinoline N-Oxides: Formed through oxidation reactions.
Dihydroquinolines: Formed through reduction reactions.
Aplicaciones Científicas De Investigación
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor and antibacterial agent.
Biological Research: Used as a tool to study enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline involves its interaction with molecular targets such as DNA gyrase and topoisomerase enzymes. These interactions inhibit the replication and transcription processes in bacterial cells, leading to antibacterial effects. In cancer cells, the compound may induce apoptosis through the inhibition of key signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-Chloro-[1,3]dioxolo[4,5-g]quinoline: Lacks the bromine atom but shares similar structural features.
Oxolinic Acid: A quinoline derivative with antibacterial properties, similar in structure but with different substituents.
6-Chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxaldehyde: Another quinoline derivative with a carboxaldehyde group.
Uniqueness
7-Bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C10H5BrClNO2 |
|---|---|
Peso molecular |
286.51 g/mol |
Nombre IUPAC |
7-bromo-8-chloro-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H5BrClNO2/c11-6-3-13-7-2-9-8(14-4-15-9)1-5(7)10(6)12/h1-3H,4H2 |
Clave InChI |
XCHFDZLYAWMRNF-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C(=C(C=N3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)





![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)

![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)




